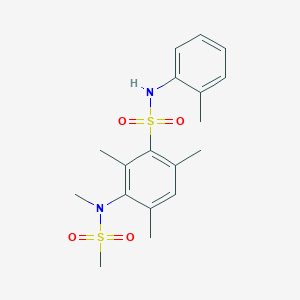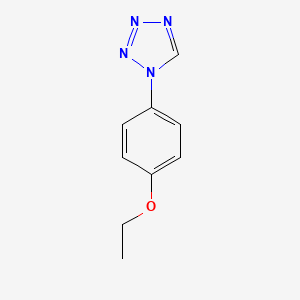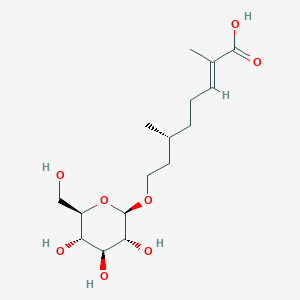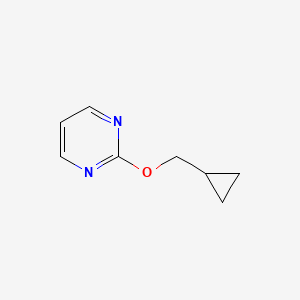
2-(Cyclopropylmethoxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Cyclopropylmethoxy)pyrimidine” is a chemical compound with the molecular formula C9H10N2O3 . It is used in research and development .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “this compound” specifically is not detailed in the available data.Wissenschaftliche Forschungsanwendungen
Herbicidal Activity
2-(Cyclopropylmethoxy)pyrimidine derivatives, specifically those with an amino group in the 2-position and a cyclopropylmethoxy group in the 4-position of the pyrimidine nucleus, exhibit significant herbicidal activity. This is particularly effective after pre-emergence application in crops like cotton and sunflower (Krämer, 1997).
DNA Repair Mechanisms
Cyclopropylmethoxy pyrimidine plays a role in the DNA repair process. Photoreactivating enzymes, or DNA photolyases, use visible light to break the cyclobutane ring of pyrimidine dimers, a major DNA photoproduct induced by UV radiation. These enzymes contain two chromophores, including flavin adenine dinucleotide (FADH-), and catalyze the repair of damaged DNA (Sancar, 1994).
Photochemical Damage to DNA
Pyrimidine derivatives, including cyclopropylmethoxy pyrimidine, are involved in photochemical damage to DNA. Triplet-mediated pyrimidine dimerization is a key process in this damage. The focus is mainly on cyclobutane pyrimidine dimers, the most relevant photoproducts obtained by sensitization (Cuquerella, Lhiaubet‐Vallet, Bosca, & Miranda, 2011).
Antiviral Activity
Pyrimidine derivatives, including those with cyclopropylmethoxy groups, show promise in antiviral applications. For instance, 2,4-Diamino-6-hydroxypyrimidines substituted with cyclopropyl groups have been shown to inhibit retrovirus replication in cell culture. These derivatives have demonstrated inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Biological Activities
Pyrimidine nuclei, like those found in this compound, are components of nucleic acids (DNA and RNA) and vitamins. These derivatives have a broad spectrum of biological activities, including antioxidant, anticancer, antibacterial, and anti-inflammatory properties (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Anti-Influenza Virus Activity
Certain pyrimidine derivatives, when modified appropriately, exhibit significant anti-influenza virus activity. This includes derivatives where cyclobutyl and cyclopentyl groups are introduced. These compounds have demonstrated inhibitory effects against different types of influenza viruses (Hisaki, Imabori, Azuma, Suzutani, Iwakura, Ohta, Kawanishi, Ichigobara, Node, Nishide, Yoshida, & Ogasawara, 1999).
Safety and Hazards
The safety data sheet for “2-(Cyclopropylmethoxy)pyrimidine” indicates that it is not classified under the GHS classification . In case of exposure, the recommended first-aid measures include removing the person to fresh air, rinsing skin or eyes with water, and seeking medical advice if symptoms persist .
Wirkmechanismus
Target of Action
2-(Cyclopropylmethoxy)pyrimidine is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects . Pyrimidines are known to exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
Pyrimidines, in general, are known to inhibit the expression and activities of certain vital inflammatory mediators . This suggests that this compound may interact with its targets to modulate these mediators, leading to its anti-inflammatory effects.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are essential components of DNA and RNA and participate in diverse cellular functions, such as the synthesis of nucleic acids, lipids, and carbohydrates . Pyrimidines are also involved in the metabolism of nucleotides, which are substrates in the biosynthesis of RNA and DNA, and play a role in the regulation of enzymatic reactions and as a source of energy .
Pharmacokinetics
The pharmacokinetics of pyrimidine-based drugs are generally discussed in the context of their biological potency, adme properties, and pharmacokinetics/pharmacodynamics .
Result of Action
Given its classification as a pyrimidine derivative, it is reasonable to infer that it may exhibit similar effects to other pyrimidines, which include anti-inflammatory, antioxidant, antibacterial, antiviral, antifungal, antituberculosis effects, and more .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-(Cyclopropylmethoxy)pyrimidine are largely determined by its pyrimidine core . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects . The cyclopropylmethoxy group attached to the pyrimidine ring in this compound could potentially influence its interactions with enzymes, proteins, and other biomolecules. Specific interactions of this compound with biomolecules have not been reported yet.
Molecular Mechanism
Given its pyrimidine core, it may interact with biomolecules in a manner similar to other pyrimidine derivatives . Specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to this compound have not been reported.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLCOASCFVTOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)
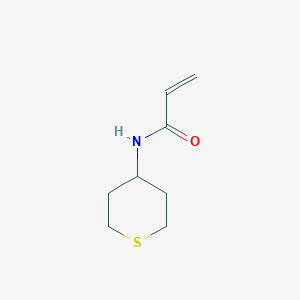
![1-(2,3-dimethylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2959781.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)
![9-(3-hydroxyphenyl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2959787.png)

